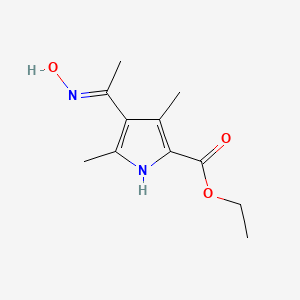

ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Übersicht

Beschreibung

Ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, also known as EHP-101, is a small molecule drug candidate that has shown potential in treating a variety of neurological disorders. EHP-101 is a synthetic derivative of cannabidiol (CBD), a non-psychoactive compound found in the cannabis plant. Unlike CBD, EHP-101 has been modified to improve its pharmacological properties, making it a promising therapeutic agent for a range of conditions.

Wirkmechanismus

Ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its pharmacological effects by modulating the endocannabinoid system, a complex signaling system that plays a critical role in regulating various physiological processes, including pain, inflammation, and neuroprotection. This compound acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), two enzymes that are involved in the metabolism of endocannabinoids. By inhibiting FAAH and MAGL, this compound increases the levels of endocannabinoids in the brain, which in turn modulate the activity of various neurotransmitter systems, leading to its pharmacological effects.

Biochemical and Physiological Effects:

This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress, protect against neuronal damage, and improve motor function in animal models of neurological disorders. Additionally, this compound has been shown to have analgesic effects in animal models of neuropathic pain, making it a potential alternative to opioid-based pain medications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is its selectivity for FAAH and MAGL, which allows for more precise modulation of the endocannabinoid system compared to other non-selective cannabinoid receptor agonists. Additionally, this compound has shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of this compound is its relatively low potency compared to other cannabinoid receptor agonists, which may limit its efficacy in certain conditions.

Zukünftige Richtungen

There are several potential future directions for research on ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. One area of interest is its potential use in combination with other therapies, such as immunomodulatory agents, for the treatment of multiple sclerosis. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in various neurological disorders. Finally, additional preclinical studies are needed to further elucidate the mechanisms of action of this compound and its potential therapeutic applications in other conditions.

Synthesemethoden

Ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is synthesized using a multistep process that involves the reaction of several chemical intermediates. The process begins with the synthesis of 3,5-dimethylpyrrole-2-carboxylic acid, which is then converted to its ethyl ester derivative. The ethyl ester is then reacted with hydroxylamine hydrochloride to form the N-hydroxyethanimidoyl derivative. Finally, the N-hydroxyethanimidoyl derivative is reacted with the ethyl ester of 4-bromo-2,2-dimethylbutyric acid to yield this compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(N-hydroxyethanimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied extensively for its potential therapeutic applications in various neurological disorders, including multiple sclerosis, Huntington's disease, and neuropathic pain. In preclinical studies, this compound has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of these conditions.

Eigenschaften

IUPAC Name |

ethyl 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-5-16-11(14)10-6(2)9(7(3)12-10)8(4)13-15/h12,15H,5H2,1-4H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLKBLWKJUIQO-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(=NO)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C(=C(N1)C)/C(=N/O)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415494 | |

| Record name | NSC13431 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-46-7 | |

| Record name | NSC13431 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6094739.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6094748.png)

![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-[2-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6094749.png)

![N,N'-[[(2,4,5-trichlorophenyl)imino]bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B6094756.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6094765.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6094766.png)

![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B6094774.png)

![1-cyclopentyl-6-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6094801.png)

![7-(1-azepanyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6094809.png)